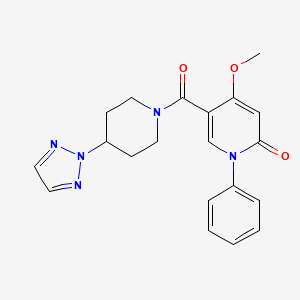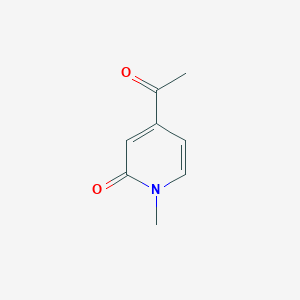![molecular formula C14H12ClN3OS B2688708 N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-28-3](/img/structure/B2688708.png)
N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves a reaction between a substituted thiourea and α-halo ketones . In the case of a similar compound, “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine”, the two precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide were reacted under Hantzsch thiazole synthesis conditions .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole compounds, including “N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide”, can undergo various chemical reactions due to the presence of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Aplicaciones Científicas De Investigación
Urease Inhibition
The compound has been found to be a potent urease inhibitor . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others . The inhibitory activity IC 50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC 50 = 4.7455 ± 0.0545 μM) .
Antibacterial Activity
The compound has shown in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests that it could potentially be used in the development of new antibacterial drugs.
Pharmaceutical Chemistry
In pharmaceutical chemistry, the thiourea skeleton plays a vital role . The compound is a derivative of thiourea, suggesting that it could have a wide range of applications in the development of new pharmaceuticals .
Synthesis of Novel Urease Inhibitors
The compound has been used in the synthesis of novel urease inhibitors . This suggests that it could be used as a starting point for the development of new drugs to treat conditions caused by urease.
Hantzsch Thiazole Synthesis
The compound was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent in the absence of a catalyst . This suggests that it could be used in the development of new methods for the synthesis of thiazole derivatives.
Structural Investigation
The compound has been the subject of structural investigation and Hirshfeld Surface Analysis . This suggests that it could be used in the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
The primary targets of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The exact mode of action of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide It is known that thiazole derivatives interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
The biochemical pathways affected by N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being affected.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide It is known that thiazole derivatives have diverse biological activities . The specific molecular and cellular effects would depend on the exact nature of the biological activity being affected.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . These properties could potentially be influenced by environmental factors.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-10(15)4-3-5-11(8)17-13(19)12-9(2)16-14-18(12)6-7-20-14/h3-7H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVVGJROEBAIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C3N2C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2688625.png)

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2688630.png)
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2688631.png)

![2-ethyl-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B2688635.png)
![ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2688637.png)
![Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]-](/img/structure/B2688638.png)
![9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2688639.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate](/img/structure/B2688640.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2688643.png)

![1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2688645.png)
